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Introduction to 4-HNE in Neurodegenerative Pathology

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde product of lipid peroxidation

that has emerged as a critical mediator and biomarker of oxidative stress in neurodegenerative diseases. As

the brain is particularly rich in polyunsaturated fatty acids and has high oxygen consumption, it is especially

vulnerable to lipid peroxidation, making 4-HNE a key player in the pathogenesis of Alzheimer's disease

(AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and other neurodegenerative conditions

[1] [2]. This lipid-derived aldehyde forms due to the peroxidation of ω-6 polyunsaturated fatty acids such as

arachidonic acid and linoleic acid through both enzymatic and non-enzymatic pathways [1]. Under

physiological conditions, 4-HNE concentrations remain low (typically 0.28–0.68 μM in plasma), but during

oxidative stress, these levels can increase up to 100-fold, reaching concentrations that cause significant

cellular damage [3].

The significance of 4-HNE in neurodegenerative diseases stems from its dual nature as both a toxic

byproduct and a signaling molecule. At low physiological concentrations (≤5 μM), 4-HNE functions as a

signaling mediator that regulates various cellular processes through interactions with receptors, kinases,

phosphatases, and transcription factors [3]. However, at elevated concentrations, it becomes a potent

cytotoxic agent that forms Michael adducts with proteins, DNA, and lipids, disrupting essential cellular
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functions and promoting neurodegeneration [1] [4]. Immunohistochemical studies have consistently

demonstrated increased 4-HNE immunoreactivity in neurofibrillary tangles and senile plaques in AD, in the

cytoplasm of residual motor neurons in sporadic ALS, and in Lewy bodies in PD and dementia with Lewy

bodies [2].

Table 1: Key Characteristics of 4-HNE in Neurodegenerative Diseases

Property Physiological Conditions Pathological Conditions Detection Methods

Concentration 0.28-0.68 μM in plasma,
≤5 μM intracellular

Up to 100-fold increase (up
to 50-100 μM)

ELISA, GC-MS,
Immunodetection

Primary
Sources

Basal lipid peroxidation of
ω-6 PUFAs

Oxidative stress-induced
peroxidation

Lipid peroxidation
assays

Protein
Adducts

Minimal Michael adducts
and Schiff bases

Extensive adduct formation
with histidine, cysteine,

lysine residues

Immunoblotting, Mass
spectrometry

Cellular
Effects

Regulation of signaling

pathways (NF-κB, Nrf2,
Akt/PKB)

Inhibition of key enzymes,

mitochondrial dysfunction,
apoptosis

Functional assays,

Cell viability tests

Detection and Quantification Methods

Immunohistochemistry Protocol for 4-HNE-Protein Adducts

Immunohistochemical detection of 4-HNE-protein adducts in brain tissues provides crucial spatial

information about lipid peroxidation patterns in neurodegenerative contexts. This protocol has been

optimized for formalin-fixed, paraffin-embedded human or animal model brain sections.

Tissue Preparation and Sectioning: Begin with 4-5μm thick sections of formalin-fixed, paraffin-

embedded brain tissue mounted on charged slides. Deparaffinize through xylene (2 changes, 5 minutes

each) and rehydrate through graded ethanol series (100%, 95%, 70% - 2 minutes each) to distilled
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water. Perform antigen retrieval using citrate buffer (pH 6.0) in a microwave (750W, 15 minutes,

followed by 20 minutes cooling) or steamer (30 minutes at 96°C) [5].

Blocking and Antibody Incubation: Quench endogenous peroxidase with 3% H₂O₂ in methanol for

10 minutes. Block non-specific binding with 5% normal serum (matched to secondary antibody host

species) in PBS for 1 hour at room temperature. Incubate with primary antibody (mouse or rabbit

anti-4-HNE, recommended dilution 1:100-1:500) overnight at 4°C in a humidified chamber. Negative

controls should omit primary antibody or use pre-immune serum [5] [2].

Detection and Visualization: After PBS washes (3×5 minutes), apply species-appropriate biotinylated

secondary antibody (1:200-1:500) for 1 hour at room temperature. Following additional washes, apply

ABC reagent (Vector Laboratories) for 30 minutes. Develop with DAB substrate (0.05% DAB,

0.015% H₂O₂ in PBS) for 2-10 minutes, monitoring reaction intensity microscopically. Counterstain

lightly with hematoxylin, dehydrate, clear, and mount with synthetic resin [5] [2].

Interpretation and Troubleshooting: 4-HNE immunoreactivity appears as brown cytoplasmic

staining in neurons and glial cells. In AD brains, expect prominent staining in neurofibrillary tangles

and senile plaques; in PD, Lewy bodies show positive staining. For troubleshooting high background,

optimize antibody dilution, increase blocking time, or include additional washes. For weak signal,

extend primary antibody incubation time or try alternative antigen retrieval methods [2].

Immunoblotting Protocol for 4-HNE-Modified Proteins

Western blot detection of 4-HNE-modified proteins enables quantification of specific protein targets and

assessment of overall oxidative damage in brain homogenates.

Sample Preparation: Homogenize brain tissue (cerebellum, cortex, or specific regions of interest) in

RIPA buffer (50mM Tris-HCl, pH 7.4, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1%

SDS) supplemented with protease inhibitors (1mM PMSF, 10μg/mL aprotinin, 10μg/mL leupeptin) and

10μM butylated hydroxytoluene to prevent artificial lipid peroxidation during processing. Centrifuge

at 15,000×g for 15 minutes at 4°C and collect supernatant for protein quantification using BCA assay

[5].
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Electrophoresis and Transfer: Separate 20-40μg of protein by SDS-PAGE (4-20% gradient gels

recommended) under reducing conditions. Transfer to nitrocellulose or PVDF membranes using wet or

semi-dry transfer systems. For 4-HNE-modified proteins, efficient transfer is crucial as adducts may

alter protein mobility. Confirm transfer with Ponceau S staining [5] [4].

Immunodetection: Block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline

with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary anti-4-HNE antibody

(1:1000-1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation. After thorough

washing (3×10 minutes in TBST), incubate with HRP-conjugated secondary antibody (1:5000-

1:10000) for 1 hour at room temperature. Detect using enhanced chemiluminescence and image with

CCD-based systems [5].

Normalization and Analysis: Normalize 4-HNE signal to total protein loading using housekeeping

proteins (β-actin, GAPDH). Densitometric analysis should account for both specific bands of interest

and potential smearing patterns characteristic of extensive protein modification. Include positive

controls (4-HNE-modified BSA) to ensure antibody specificity [4].

ELISA-Based Quantification Protocol

Enzyme-linked immunosorbent assays provide sensitive quantification of 4-HNE-protein adducts in

biological fluids, tissue homogenates, and cell culture supernatants.

Plate Coating and Blocking: Coat 96-well plates with protein samples (1-10μg/well in carbonate-

bicarbonate buffer, pH 9.6) overnight at 4°C. Include standard curve points using 4-HNE-modified

BSA (0-500nM). Block plates with 1-3% BSA or 5% non-fat dry milk in PBS for 2 hours at room

temperature to minimize non-specific binding [6].

Antibody Incubation and Detection: Incubate with primary anti-4-HNE antibody (1:1000-1:5000

dilution in blocking buffer) for 2 hours at room temperature or overnight at 4°C. After washing (3×5

minutes with PBST), add HRP-conjugated secondary antibody (1:5000-1:10000) for 1 hour at room

temperature. Develop with TMB substrate for 15-30 minutes, stop with 1N H₂SO₄, and read

absorbance at 450nm with reference at 570nm [6].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3161394/
https://www.nature.com/articles/cdd2013138
https://pmc.ncbi.nlm.nih.gov/articles/PMC3161394/
https://www.nature.com/articles/cdd2013138
https://www.mdpi.com/2218-273X/15/11/1571
https://www.mdpi.com/2218-273X/15/11/1571
https://www.smolecule.com/products/s1538324?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Validation and Quality Control: Determine intra- and inter-assay coefficients of variation (<10% and

<15%, respectively). Establish lower limit of detection through standard curve analysis. Include

quality control samples in each run. For cell culture studies, measure 4-HNE in both cells and media to

assess overall production and export [6].

Experimental Models for Studying 4-HNE in
Neurodegeneration

Chemical and Dietary Models

Chemical induction models provide controlled systems for investigating 4-HNE-mediated

neurodegeneration mechanisms and testing therapeutic interventions.

High-Fat Diet and Nitrosamine Model: This model explores the interaction between environmental

exposures and dietary factors in promoting neurodegeneration. As described in [5], administer N-

nitrosodiethylamine (NDEA) by intraperitoneal injection to Long Evans rat pups (e.g., 10-20mg/kg)

during early development. Upon weaning, feed animals with high-fat chow (60% fat) or low-fat

control (5% fat) for 8 weeks. This combination mimics the multifactorial etiology of type 2 diabetes

mellitus with neurodegeneration, showing synergistic effects on 4-HNE accumulation, ceramide

generation, and impairments in brain insulin signaling pathways [5].

Sodium Iodate Model for Retinal Degeneration: While primarily used for studying age-related

macular degeneration, this model effectively induces oxidative stress and 4-HNE accumulation in

neural tissues. Administer sodium iodate (NaIO₃) intravenously to rodents (typically 20-40mg/kg) to

selectively trigger RPE damage and secondary photoreceptor loss. In this model, 4-HNE, along with

other oxidative stress markers (8-OHdG, nitrotyrosine), is consistently upregulated in RPE and

photoreceptor layers, indicating ROS-mediated cellular injury [6].

Direct 4-HNE Administration: For mechanistic studies, apply 4-HNE directly to cell cultures or

administer to animals. For in vitro studies, prepare fresh 4-HNE solutions in ethanol or culture medium

and treat cells at concentrations ranging from 1-50μM for various durations. Lower concentrations (1-

5μM) mimic signaling functions, while higher concentrations (10-50μM) induce cytotoxic effects. For
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in vivo administration, 4-HNE can be delivered via intracerebral injection to study direct effects on

brain tissue [3].

Genetic and Transgenic Models

Genetic models provide insights into specific molecular pathways involved in 4-HNE metabolism and

toxicity relevant to neurodegenerative diseases.

SOD1 Mutant Models for ALS: Transgenic mice expressing mutant human SOD1 genes (such as

G93A-SOD1) develop progressive motor neuron degeneration resembling ALS. These models show

increased 4-HNE immunoreactivity in the cytoplasm of residual motor neurons, similar to human

sporadic ALS. The mutant SOD1 protein has reduced antioxidant capacity and may promote oxidative

stress through gain-of-function mechanisms, leading to increased lipid peroxidation and 4-HNE

formation [2] [4].

Aldehyde Dehydrogenase Models: Genetic manipulation of ALDH2 and ALDH1A1, key enzymes

in 4-HNE detoxification, creates models with enhanced susceptibility to oxidative stress. Knockout or

inhibition of these enzymes results in accumulation of 4-HNE and exacerbation of neurodegenerative

processes. These models are particularly useful for studying the role of 4-HNE clearance mechanisms

in neurodegeneration and for testing interventions that enhance aldehyde detoxification capacity [1]

[4].

Table 2: Experimental Models for Studying 4-HNE in Neurodegeneration

Model Type Induction Method Key 4-HNE Findings Applications

High-Fat Diet
+ NDEA

NDEA injection +

60% fat diet

Synergistic increase in

cerebellar 4-HNE; impaired
insulin signaling; increased

ceramides

T2DM-associated

neurodegeneration,
Alzheimer's disease

Sodium
Iodate

IV injection of

NaIO₃ (20-
40mg/kg)

Increased 4-HNE in RPE and

photoreceptors; oxidative stress
markers

Retinal degeneration, AMD

models, oxidative stress
mechanisms
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Model Type Induction Method Key 4-HNE Findings Applications

SOD1 Mutant
Mice

Transgenic
expression of

mutant SOD1

4-HNE accumulation in motor
neurons; protein aggregation

Amyotrophic lateral
sclerosis, motor neuron

diseases

Direct 4-HNE
Application

In vitro: 1-50μM; In

vivo: intracerebral
injection

Concentration-dependent effects

on signaling and cytotoxicity

Mechanistic studies of 4-

HNE toxicity and signaling

ALDH
Knockout
Models

Genetic deletion of
ALDH isoforms

Impaired 4-HNE clearance;
enhanced neurodegeneration

Detoxification pathway
studies, therapeutic

screening

4-HNE-Mediated Signaling Pathways in
Neurodegeneration

Key Signaling Pathways Affected by 4-HNE

4-HNE exerts diverse effects on cellular signaling pathways through its electrophilic properties, enabling it

to form covalent adducts with key signaling proteins. The concentration-dependent effects of 4-HNE create a

complex signaling landscape where low physiological levels regulate normal cellular processes, while

elevated pathological levels disrupt homeostasis and promote neurodegeneration.

The NF-κB signaling pathway demonstrates the concentration-dependent duality of 4-HNE effects. At low

concentrations (0.1-1μM), 4-HNE activates NF-κB signaling by forming adducts with IKK and IκB, leading

to increased NF-κB activity in human fibroblast cells, raw 246.7 cells, and vascular smooth muscle cells [3].

This low-level activation may contribute to the chronic inflammatory state termed "inflammaging" observed

in elderly individuals. In contrast, at higher concentrations (5-50μM), 4-HNE inhibits IκBα degradation and

phosphorylation, possibly through inhibition of IKKs, resulting in suppression of both basal and inducible

NF-κB activity [3]. This complex concentration-dependent regulation positions 4-HNE as a potential

modulator of age-related inflammatory signaling in neurodegeneration.
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The Nrf2 signaling pathway, a master regulator of antioxidant responses, represents another key target of 4-

HNE-mediated regulation. Studies have demonstrated that 4-HNE can activate Nrf2 signaling at

concentrations ≤0.3μM through multiple mechanisms including activation of atypical protein kinase C iota

(aPKCι), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) [3]. This

Nrf2 activation induces expression of antioxidant and detoxification enzymes, creating a feedback loop that

helps restrain 4-HNE production and enhance cellular protection against oxidative stress. The age-related

decline in Nrf2 responsiveness to stimuli may be influenced by chronic 4-HNE exposure, contributing to

increased vulnerability to neurodegeneration in aging [3].

The AKT/PKB signaling pathway, which plays central roles in cell survival, growth, apoptosis, protein

synthesis, and energy metabolism, is significantly modulated by 4-HNE. Through adduct formation with

AKT and upstream regulators, 4-HNE can influence numerous downstream processes relevant to

neurodegeneration. Additionally, 4-HNE impacts ceramide-mediated pathways, as demonstrated in the

high-fat diet and nitrosamine model where combined treatment significantly upregulated pro-ceramide genes

[5]. Since ceramides cause insulin resistance, oxidative stress, and neurodegeneration, this pathway

represents an important mechanism linking 4-HNE to metabolic dysregulation in neurodegenerative diseases.
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Diagram 1: 4-HNE-mediated signaling pathways in neurodegeneration. The diagram illustrates the

concentration-dependent effects of 4-HNE on key signaling pathways including NF-κB, Nrf2, and AKT/PKB,

along with ceramide-mediated pathways that contribute to oxidative stress and neurodegeneration.

4-HNE in Protein Aggregation and Mitochondrial Dysfunction

4-HNE directly promotes the formation of toxic protein aggregates characteristic of neurodegenerative

diseases through covalent modification of key proteins. In Alzheimer's disease, 4-HNE modifies tau protein,

enhancing its propensity to form neurofibrillary tangles, and promotes amyloid-β aggregation by adduct

formation [2]. The presence of 4-HNE in both neurofibrillary tangles and senile plaques suggests its active

involvement in AD pathology rather than being merely a secondary consequence. In Parkinson's disease, 4-

HNE modification of α-synuclein increases its oligomerization and formation of Lewy bodies, the

pathological hallmark of PD [2] [7]. Similarly, in amyotrophic lateral sclerosis, 4-HNE adducts are found in

protein aggregates within motor neurons, contributing to neuronal dysfunction and death.

Mitochondrial dysfunction represents another critical mechanism of 4-HNE-mediated neurodegeneration.

4-HNE directly impairs mitochondrial function by inhibiting key enzymes in the electron transport chain,

including complexes I, II, and III, leading to reduced ATP production and increased reactive oxygen species

generation [4]. This mitochondrial impairment creates a vicious cycle where initial oxidative stress generates

4-HNE, which then further damages mitochondria, amplifying the oxidative insult. 4-HNE also induces

mitochondrial membrane permeabilization, promoting the release of pro-apoptotic factors such as

cytochrome c and triggering caspase-dependent apoptosis [4]. These combined effects on mitochondrial

function and cell death pathways position 4-HNE as a central mediator of neuronal loss across multiple

neurodegenerative conditions.

Therapeutic Screening and Intervention Strategies

Targeting 4-HNE with Antioxidant Approaches

Therapeutic strategies targeting 4-HNE-mediated toxicity in neurodegenerative diseases focus on multiple

approaches, including prevention of 4-HNE formation, enhancement of its detoxification, and direct
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scavenging of formed 4-HNE.

Antioxidant Compounds: Traditional antioxidants such as vitamin E (α-tocopherol), vitamin C, and

glutathione precursors have shown potential in reducing 4-HNE formation by preventing lipid

peroxidation. Vitamin E, being lipid-soluble, incorporates into cellular membranes where it interrupts

the chain reaction of lipid peroxidation, thereby reducing 4-HNE generation. N-acetylcysteine serves

as a precursor for glutathione, enhancing the capacity of this critical 4-HNE detoxification system [1]

[4].

Aldehyde Scavengers: Specific hydrazine-based compounds such as phenelzine and hydralazine have

demonstrated efficacy in trapping 4-HNE and related reactive aldehydes. These compounds form

stable adducts with 4-HNE, preventing its interaction with cellular macromolecules. Primary amine-

containing compounds including metformin and novel synthetic agents have also shown promise as

aldehyde scavengers in experimental models [4].

Enhancement of Detoxification Systems: Strategies to boost the activity of enzymes responsible for

4-HNE metabolism represent another therapeutic approach. Induction of glutathione S-transferases

(GSTs) and aldo-keto reductases (AKRs) through Nrf2 activation enhances 4-HNE conjugation and

reduction, respectively. Similarly, upregulation of aldehyde dehydrogenases (ALDHs) promotes 4-

HNE oxidation to the less toxic 4-hydroxynonenoic acid [1] [4].

Novel Therapeutic Screening Platforms

Advanced screening systems have been developed to identify compounds that inhibit lipid peroxidation and

trap lipid-derived radicals, providing platforms for discovering novel therapeutics targeting 4-HNE-mediated

pathology.

Radical-Trapping Antioxidant (RTA) Screening: A novel high-throughput screening technique

targets lipid radicals using competitive reactions between library compounds and a profluorescence

nitroxide probe. This system effectively identifies RTA compounds that inhibit lipid peroxidation,

thereby preventing 4-HNE formation. This approach has identified methyldopa as a hit compound that

ameliorated pathological features in models of retinal damage and bilateral common carotid artery

stenosis [8].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 11 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8994689/
https://www.nature.com/articles/cdd2013138
https://www.nature.com/articles/cdd2013138
https://pmc.ncbi.nlm.nih.gov/articles/PMC8994689/
https://www.nature.com/articles/cdd2013138
https://www.sciencedirect.com/science/article/pii/S2213231724001642
https://www.smolecule.com/products/s1538324?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Nrf2 Activators: Compounds that activate the Nrf2 pathway represent a promising therapeutic

strategy for reducing 4-HNE-mediated damage. Dimethyl fumarate, approved for multiple sclerosis,

and natural compounds such as sulforaphane from broccoli sprouts, induce Nrf2-mediated expression

of antioxidant and detoxification enzymes. These approaches enhance cellular capacity to manage 4-

HNE and other reactive aldehydes, potentially slowing neurodegeneration [9].

Multi-Targeted Approaches: Given the complexity of neurodegenerative diseases, combination

therapies targeting multiple aspects of 4-HNE pathology may prove most effective. These might

include mitochondria-targeted antioxidants (e.g., MitoQ, SS-31) to reduce 4-HNE formation at its

source, combined with aldehyde scavengers and Nrf2 activators to manage 4-HNE that does form.

Emerging technologies such as nanoparticle-based delivery systems for antioxidants and CRISPR-

based approaches to enhance antioxidant gene expression offer promising future directions [9].

Therapeutic Approaches
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Diagram 2: Therapeutic screening workflow and intervention strategies for 4-HNE-mediated

neurodegeneration. The diagram outlines the process from high-throughput screening to clinical translation,

highlighting major therapeutic approaches for targeting 4-HNE pathology.

Conclusion and Future Perspectives
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4-HNE has emerged as a critical mediator of oxidative stress-induced neurodegeneration with roles in

multiple pathogenic mechanisms including protein aggregation, mitochondrial dysfunction, impaired insulin

signaling, and activation of cell death pathways. The experimental protocols outlined in this document

provide standardized methodologies for detecting and quantifying 4-HNE in various experimental systems,

while the summarized models offer platforms for investigating 4-HNE mechanisms and testing therapeutic

interventions. As research progresses, several emerging areas deserve particular attention.

Personalized medicine approaches that account for individual variations in 4-HNE metabolism and

detoxification capacity may enhance therapeutic efficacy. Genetic polymorphisms in ALDH, GST, and AKR

enzymes significantly influence an individual's ability to handle 4-HNE and related reactive aldehydes,

potentially explaining differential susceptibility to neurodegenerative diseases. Future therapeutic strategies

may include pharmacogenetic considerations to match patients with appropriate interventions based on

their metabolic profile [1] [4].

Advanced biomarker development focusing on specific 4-HNE-protein adducts rather than total 4-HNE

levels may provide more precise diagnostic and prognostic information. Mass spectrometry-based methods

to identify specific protein targets of 4-HNE modification in biofluids could yield novel biomarkers for early

detection and monitoring of neurodegenerative disease progression. The development of molecular imaging

probes for 4-HNE could enable non-invasive assessment of lipid peroxidation in the human brain, providing

a powerful tool for both research and clinical applications [9].

The growing understanding of 4-HNE's roles in neurodegenerative diseases continues to highlight its

importance as a therapeutic target and biomarker. By applying the standardized protocols and models

described in these application notes, researchers can advance our understanding of 4-HNE-mediated

neurodegeneration and contribute to the development of effective interventions for these devastating

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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